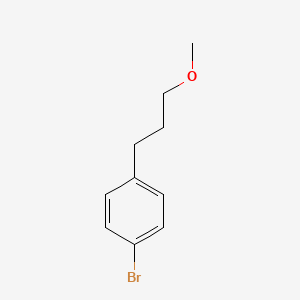
1-Bromo-4-(3-methoxy-propyl)-benzene
Descripción general
Descripción
1-Bromo-4-(3-methoxy-propyl)-benzene is an organic compound belonging to the class of compounds known as alkylbenzenes. It is a colorless, volatile liquid with a characteristic odor and is used in a variety of applications, including solvents, surfactants, and as a starting material for various chemical syntheses. It is also used in the synthesis of many pharmaceuticals and industrial chemicals.
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-methoxy-propyl)-benzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers, and in the synthesis of dyes and pigments. Additionally, it is used in the synthesis of surfactants, and in the synthesis of various other compounds.
Mecanismo De Acción
1-Bromo-4-(3-methoxy-propyl)-benzene is an alkylbenzene, and its mechanism of action is based on its ability to act as an alkylating agent. It is capable of reacting with a variety of substrates, including proteins, nucleic acids, and other organic compounds. The reaction of 1-bromo-4-(3-methoxy-propyl)-benzene with these substrates results in the formation of covalent bonds, which can lead to the formation of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
1-Bromo-4-(3-methoxy-propyl)-benzene has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of fatty acids. Additionally, it has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-4-(3-methoxy-propyl)-benzene has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to handle and store. Additionally, it is relatively non-toxic and has a relatively low boiling point. On the other hand, it is a volatile compound and can be difficult to work with in certain laboratory conditions. It can also react with a variety of substrates, which can lead to unexpected results.
Direcciones Futuras
1-Bromo-4-(3-methoxy-propyl)-benzene has a variety of potential future applications, including: further research into its biochemical and physiological effects; further research into its potential as a solvent in organic synthesis; further research into its potential as a starting material for the synthesis of other compounds; further research into its potential as a starting material for the synthesis of polymers; further research into its potential as a starting material for the synthesis of dyes and pigments; and further research into its potential as a starting material for the synthesis of surfactants. Additionally, further research into its potential as an alkylating agent could lead to new and improved methods of synthesizing various compounds.
Propiedades
IUPAC Name |
1-bromo-4-(3-methoxypropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQVGFSICZULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-methoxy-propyl)-benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

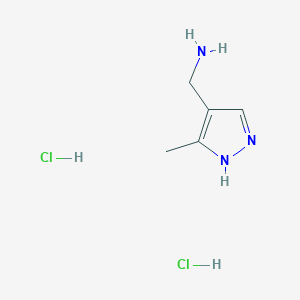
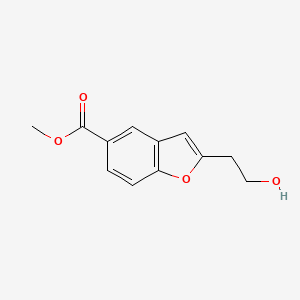
![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
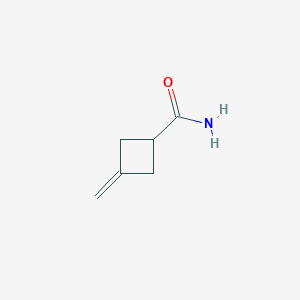
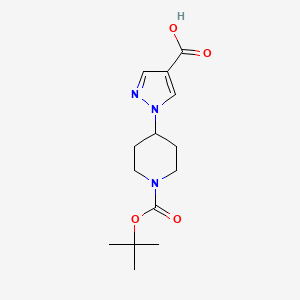
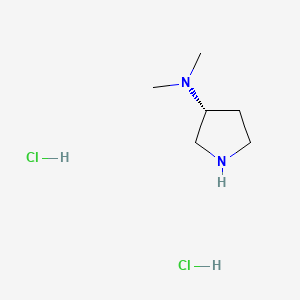
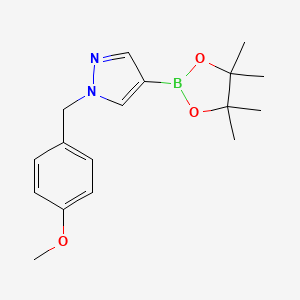
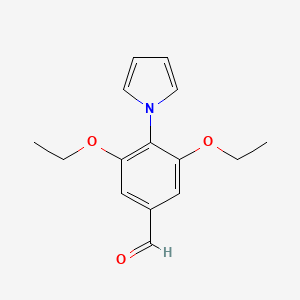
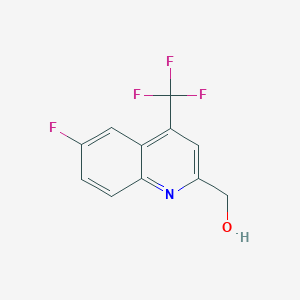

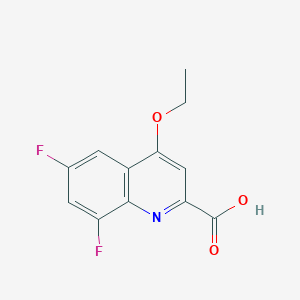
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)